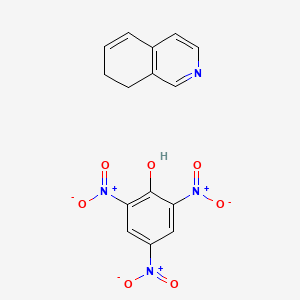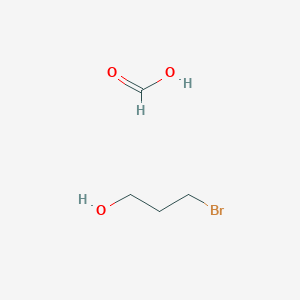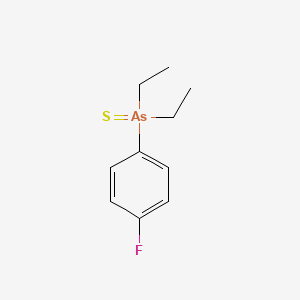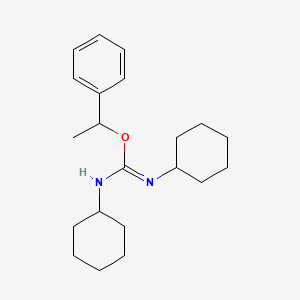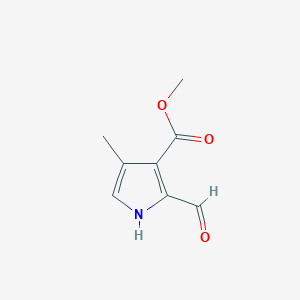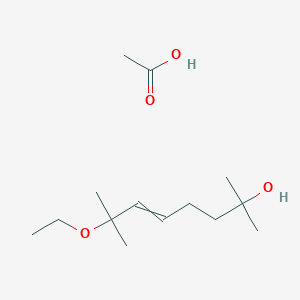![molecular formula C9H14NO3P B14639664 Dimethyl [(2-aminophenyl)methyl]phosphonate CAS No. 54006-10-9](/img/structure/B14639664.png)
Dimethyl [(2-aminophenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethoxyphosphinyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phosphinyl group attached to the methyl group, which is further connected to the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethoxyphosphinyl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields.
Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60°C) using sodium hydroxide as a base.
Industrial Production Methods
Industrial production of 2-[(Dimethoxyphosphinyl)methyl]aniline may involve large-scale synthesis using similar methods as described above, with optimizations for cost, yield, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethoxyphosphinyl)methyl]aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines, which can then be further functionalized.
Substitution: Nucleophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as sodium amide in liquid ammonia can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Primary and secondary amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethoxyphosphinyl)methyl]aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(Dimethoxyphosphinyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A simple aromatic amine with a wide range of applications in the chemical industry.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom, used in the synthesis of dyes and pharmaceuticals.
Phosphonated Aniline Derivatives: Compounds with phosphonated groups attached to the aniline ring, used in various industrial applications.
Uniqueness
2-[(Dimethoxyphosphinyl)methyl]aniline is unique due to the presence of the dimethoxyphosphinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
54006-10-9 |
|---|---|
Molekularformel |
C9H14NO3P |
Molekulargewicht |
215.19 g/mol |
IUPAC-Name |
2-(dimethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C9H14NO3P/c1-12-14(11,13-2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3 |
InChI-Schlüssel |
JDOZNHBYRZNGEG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC1=CC=CC=C1N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


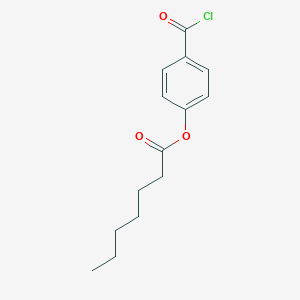
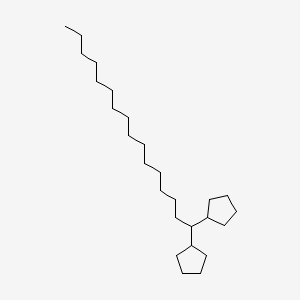

![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
